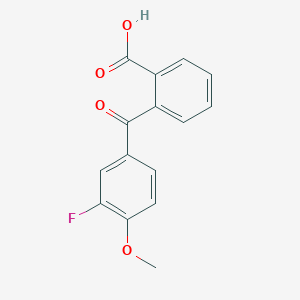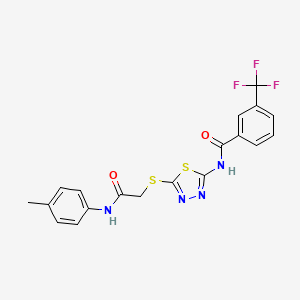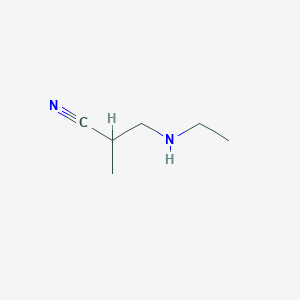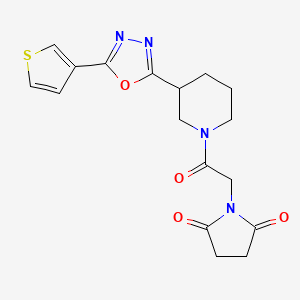![molecular formula C29H25N3O4S B2588257 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 684231-91-2](/img/structure/B2588257.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a novel chemical compound that holds interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is distinguished by its unique structural features, which contribute to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, a multi-step process is often employed. The synthesis typically involves:
Formation of 3,4-dihydroisoquinoline: : This is achieved through a Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone.
Sulfonylation: : The 3,4-dihydroisoquinoline intermediate undergoes sulfonylation using sulfonyl chlorides under basic conditions to produce the sulfonylated intermediate.
Formation of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide: : This involves a condensation reaction between the appropriate amine and the carboxylic acid or its derivatives (e.g., acid chlorides) to form the amide bond.
Industrial Production Methods
Industrial production might leverage continuous flow chemistry to streamline the multistep synthesis. Techniques such as catalytic hydrogenation and automated sulfonylation could improve the efficiency and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where it may form sulfoxides or sulfones.
Reduction: : Reduction reactions might target the sulfonyl or the amide functionalities, potentially yielding amines or alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various points on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C).
Substitution: : Halides, amines, and alcohols under conditions like those provided by Friedel-Crafts catalysts or strong bases.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and alcohols.
Substitution: : Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is utilized as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might serve as a tool for investigating enzyme activities and biochemical pathways due to its specific binding properties.
Medicine
Potential therapeutic applications include acting as a lead compound for the development of new drugs targeting specific proteins or pathways implicated in diseases.
Industry
Industrially, the compound could be used in the creation of specialty chemicals or advanced materials, given its unique structural attributes.
Wirkmechanismus
The mechanism by which 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide exerts its effects generally involves binding to specific molecular targets. These may include enzymes, receptors, or other proteins, thereby modulating their activity. The sulfonyl and benzamide groups likely contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonamide and benzamide derivatives. the unique combination of the dihydroisoquinoline and indole structures in this compound provides a distinct set of properties and reactivity that differentiate it from other related molecules. Some related compounds might include:
N-(2-benzylphenyl)sulfonamide
N-(2-oxoindolin-3-ylidene)benzenesulfonamide
4-(benzenesulfonamido)benzoic acid
Conclusion
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide stands out for its versatile synthetic routes, diverse chemical reactivity, and wide-ranging applications in scientific research
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-2-32-26-15-14-25(23-8-5-9-24(27(23)26)29(32)34)30-28(33)20-10-12-22(13-11-20)37(35,36)31-17-16-19-6-3-4-7-21(19)18-31/h3-15H,2,16-18H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOJXDISQNDLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenylacetamido)thiophene-3-carboxamide](/img/structure/B2588185.png)
![methyl 2-[N-(cyanomethyl)-1-(2,2-dimethylcyclohexyl)formamido]acetate](/img/structure/B2588186.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2588187.png)

![5-isopropyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2588191.png)
![1-(1-(3-methoxybenzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2588193.png)
![3-amino-N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2588194.png)


